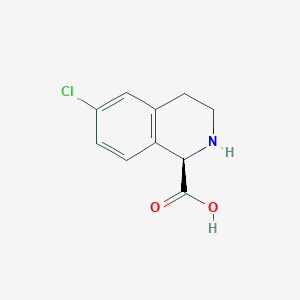

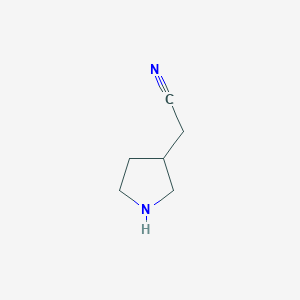

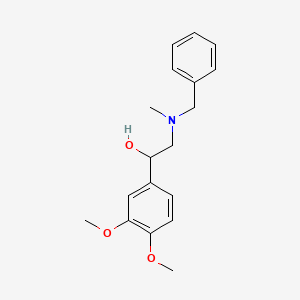

![molecular formula C18H25NO4S B12287641 S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)

S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothioate de S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl]: est un composé chimique ayant la formule moléculaire C18H25NO4S et une masse molaire de 351,46 g/mol . Il est également connu sous son nom systématique benzene-carbothioate de S-[(1R,2R,4R)-4-(tert-butoxycarbonyl)-amino]-2-hydroxycyclohexyl] . Ce composé est souvent utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques et trouve des applications dans la recherche en chimie organique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Benzothioate de S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] implique généralement les étapes suivantes :

Protection du groupe amino: Le groupe amino de la cyclohexylamine est protégé en utilisant pour former l'amine protégée par Boc.

Hydroxylation: Le cycle cyclohexane est hydroxylé en position 2 pour introduire le groupe hydroxyle.

Formation de thioester: L'amine protégée par Boc hydroxylée est ensuite mise à réagir avec pour former la liaison thioester.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs automatisés , de systèmes à écoulement continu et de conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

Benzothioate de S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl]: subit diverses réactions chimiques, notamment :

Oxydation: Le composé peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants tels que ou .

Réduction: Les réactions de réduction peuvent convertir le thioester en thiol en utilisant des agents réducteurs comme .

Substitution: L'amine protégée par Boc peut subir des réactions de substitution nucléophile, où le groupe Boc est éliminé en utilisant (par exemple, l'acide trifluoroacétique) pour donner l'amine libre.

Applications De Recherche Scientifique

Benzothioate de S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl]: a plusieurs applications en recherche scientifique :

Chimie: Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.

Biologie: Le composé est utilisé dans l'étude des mécanismes enzymatiques et des interactions protéines-ligands.

Médecine: Il sert de précurseur dans la synthèse de médicaments et d'agents thérapeutiques.

Industrie: Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du Benzothioate de S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] implique son interaction avec des cibles moléculaires spécifiques . Le groupe amine protégé par Boc peut être déprotégé pour donner l'amine libre, qui peut ensuite interagir avec des enzymes ou des récepteurs. Le groupe hydroxyle et la liaison thioester jouent également un rôle dans sa réactivité et ses propriétés de liaison.

Mécanisme D'action

The mechanism of action of S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate involves its interaction with specific molecular targets . The Boc-protected amine group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The hydroxyl group and thioester linkage also play roles in its reactivity and binding properties.

Comparaison Avec Des Composés Similaires

Benzothioate de S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl]: peut être comparé à des composés similaires tels que :

Benzene-carbothioate de S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl]: Structure similaire mais groupes fonctionnels différents.

Carbamate de tert-butyle N-[(1R,3R,4R)-4-(benzoylsulfanyl)-3-hydroxycyclohexyl]: Schéma de substitution différent sur le cycle cyclohexyle.

Acide benzènecarbothioïque, ester de S-[(1R,2R,4R)-4-[(1,1-diméthyléthoxy)carbonyl]amino]-2-hydroxycyclohexyl]: Liaison ester différente.

Ces composés présentent des similitudes structurelles mais diffèrent par leurs groupes fonctionnels et leur réactivité, soulignant le caractère unique du Benzothioate de S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] .

Propriétés

Formule moléculaire |

C18H25NO4S |

|---|---|

Poids moléculaire |

351.5 g/mol |

Nom IUPAC |

S-[2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] benzenecarbothioate |

InChI |

InChI=1S/C18H25NO4S/c1-18(2,3)23-17(22)19-13-9-10-15(14(20)11-13)24-16(21)12-7-5-4-6-8-12/h4-8,13-15,20H,9-11H2,1-3H3,(H,19,22) |

Clé InChI |

LHDLTHNHAQHWQB-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NC1CCC(C(C1)O)SC(=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

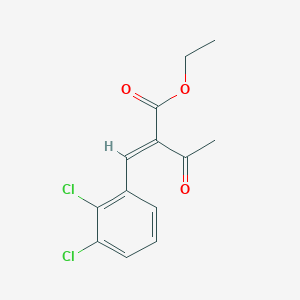

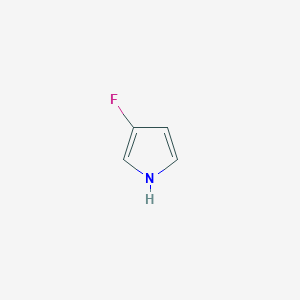

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)

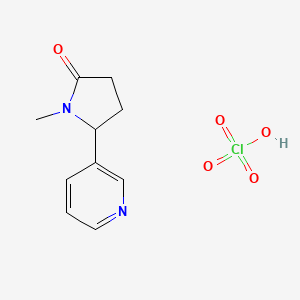

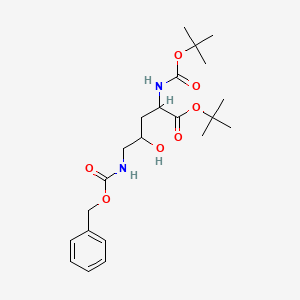

![Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate](/img/structure/B12287572.png)

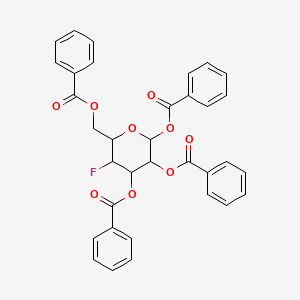

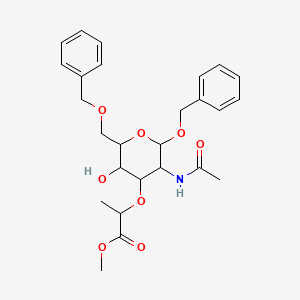

![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)